rac-(3R,4S)-3-azido-4-methoxyoxolane, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is a chiral compound that belongs to the class of azido-substituted oxolanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-azido-4-methoxyoxolane, trans typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the oxolane ring. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and a source of azide ions, such as sodium azide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium azide, polar aprotic solvents like DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted oxolanes.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry applications, enabling the formation of triazoles through cycloaddition reactions .
Biology
In biological research, this compound can be used to modify biomolecules through bioorthogonal chemistry. The azido group can be selectively targeted in living systems without interfering with natural biological processes .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as antiviral and anticancer agents. The azido group can be converted to an amine, which can then be further functionalized to enhance biological activity .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-azido-4-methoxyoxolane, trans largely depends on the functional group transformations it undergoes. For instance, when the azido group is reduced to an amine, the resulting compound can interact with biological targets such as enzymes or receptors. The azido group itself can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar oxolane ring structure but has a methylamino group instead of an azido group.
(3R,4S)-4-methyl-3-hexanol: Another chiral compound with a similar stereochemistry but different functional groups.
Uniqueness
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is unique due to its azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable for applications in click chemistry and the selective modification of biomolecules .
Properties
CAS No. |
1807887-96-2; 2089498-73-5 |
---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.146 |
IUPAC Name |
(3R,4S)-3-azido-4-methoxyoxolane |
InChI |
InChI=1S/C5H9N3O2/c1-9-5-3-10-2-4(5)7-8-6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
YNJILEFHDHHSHM-RFZPGFLSSA-N |
SMILES |
COC1COCC1N=[N+]=[N-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.